

understanding necroptosis with GSK840

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK840

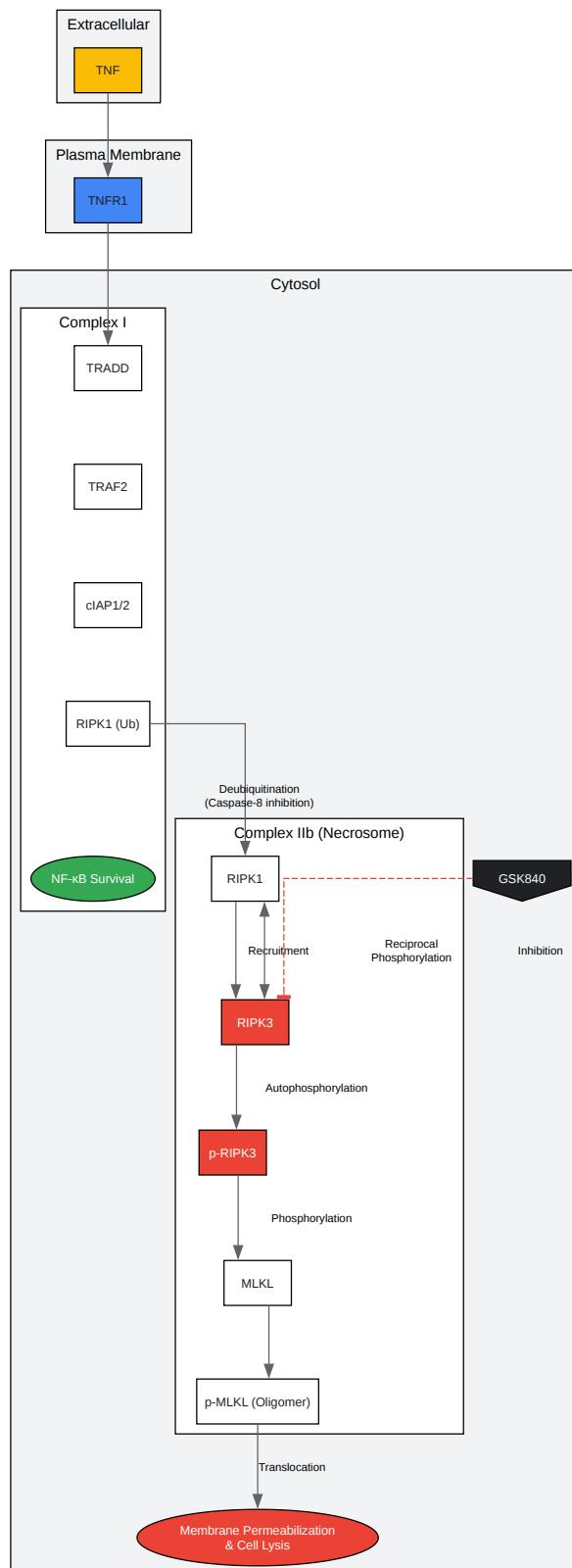
Cat. No.: B2398511

[Get Quote](#)

An In-Depth Technical Guide to Understanding Necroptosis with **GSK840**

Introduction to Necroptosis

Necroptosis is a regulated form of necrotic cell death that, unlike apoptosis, is independent of caspase activity. This pathway is initiated in response to various stimuli, including signals from death receptors like the tumor necrosis factor (TNF) receptor, pathogen-associated molecular patterns (PAMPs), and damage-associated molecular patterns (DAMPs).^{[1][2][3]}


Morphologically, necroptosis is characterized by cell swelling, rupture of the plasma membrane, and the release of cellular contents, which can trigger an inflammatory response.^{[1][3]} This form of cell death is implicated in the pathophysiology of numerous inflammatory, degenerative, and infectious diseases.^[4] The core signaling pathway involves a trio of key proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL).^{[5][1][2]}

The Core Necroptosis Signaling Pathway

The most well-characterized trigger for necroptosis is the ligation of TNF to its receptor, TNFR1. This event initiates a cascade that can lead to cell survival, apoptosis, or necroptosis, depending on the cellular context.

- Complex I Formation: Upon TNF binding, TNFR1 recruits several proteins, including TRADD, TRAF2, cIAP1/2, and RIPK1, to form a plasma membrane-bound complex known as Complex I.^{[1][2]} In this complex, RIPK1 is polyubiquitinated, which serves as a scaffold to activate the NF-κB survival pathway.^{[5][2]}

- Transition to Complex II (Necrosome): When components of Complex I are deubiquitinated or when caspase-8 activity is inhibited, RIPK1 can dissociate from the plasma membrane and form a cytosolic complex with RIPK3.^[5] This RIPK1-RIPK3 complex, often including FADD and pro-caspase-8, is known as the necrosome or Complex IIb.^[5]
- Necrosome Activation and Execution: Within the necrosome, RIPK1 and RIPK3 undergo reciprocal phosphorylation and activation.^[4]^[6] Activated RIPK3 then phosphorylates the pseudokinase MLKL.^[5]^[2] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane.^[5]^[6] At the membrane, MLKL oligomers disrupt membrane integrity, leading to ion influx, cell swelling, and eventual lysis.^[5]^[7]

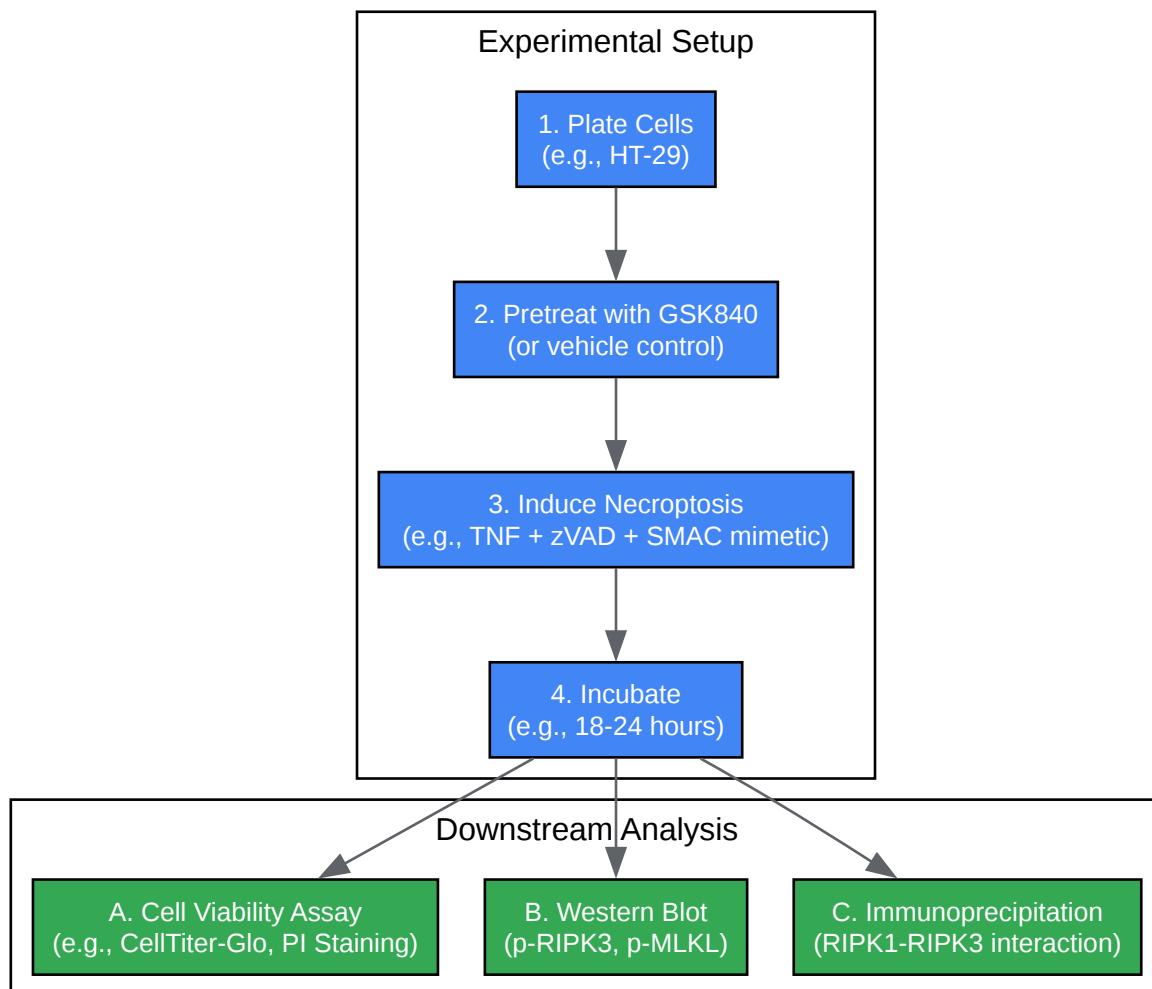
[Click to download full resolution via product page](#)

Figure 1. Simplified signaling pathway of TNF-induced necroptosis and the inhibitory action of **GSK840** on RIPK3.

GSK840: A Specific Inhibitor of RIPK3

GSK840 is a potent and specific small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).^{[8][9][10][11]} It functions by binding to the kinase domain of RIPK3, thereby preventing its autophosphorylation and subsequent phosphorylation of MLKL, which is the critical execution step of necroptosis.^{[8][12]} Unlike RIPK1 inhibitors, which can also affect apoptosis signaling, **GSK840**'s specificity for RIPK3 allows for targeted inhibition of the necroptotic pathway.^{[8][12]} It has been shown to be active in human cells but inactive in mouse cells, highlighting species-specific differences in the RIPK3 kinase domain.^{[13][14]}

Quantitative Data for GSK840


The potency of **GSK840** has been characterized in both biochemical and cell-based assays. The following table summarizes key quantitative metrics.

Assay Type	Target	Species	IC ₅₀ Value	Cell Line / Conditions	Reference(s)
Binding Assay	RIPK3	Human	0.9 nM	Recombinant human RIPK3 kinase domain	[13][8][9][10]
Kinase Activity Assay	RIPK3	Human	0.3 nM	Recombinant human RIPK3 kinase activity (ADP-Glo)	[13][8][9][10]
Cell Viability Assay	Necroptosis	Human	Concentration-dependent	HT-29 cells treated with TNF, zVAD-fmk, and a SMAC mimetic	[8][14]
In vivo Study	Necroptosis	Mouse	1 mM (intravitreal)	Mouse model of retinal ischemia/reperfusion	[12]

Note: While **GSK840** is inactive against mouse RIPK3 in many contexts, specific *in vivo* models, such as the retinal injury model cited, have shown efficacy, which may be due to specific experimental conditions or off-target effects in a complex biological system.

Experimental Protocols for Studying Necroptosis and GSK840 Inhibition

Investigating necroptosis and the efficacy of inhibitors like **GSK840** requires a combination of specific cell-based assays.

[Click to download full resolution via product page](#)

Figure 2. General experimental workflow for assessing the effect of **GSK840** on induced necroptosis.

Induction of Necroptosis in Cell Culture

A common method to specifically induce necroptosis *in vitro* involves treating cells with a cocktail that blocks alternative cell fates.^[3]

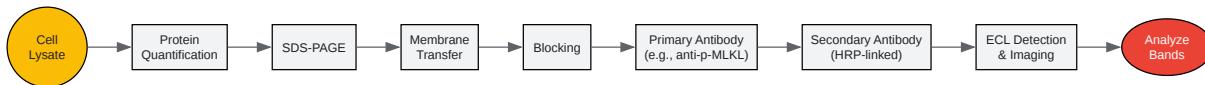
- Objective: To trigger the necroptotic pathway in a controlled manner.
- Cell Line: Human HT-29 colorectal cancer cells are a well-established model sensitive to necroptosis.^{[8][14]}

- Reagents:
 - Tumor Necrosis Factor-alpha (TNF- α): Initiates the death receptor signal.
 - z-VAD-FMK: A pan-caspase inhibitor to block apoptosis.[15]
 - SMAC Mimetic (e.g., BV6 or SMAC007): An IAP antagonist that promotes the formation of the necrosome.[3][14]
- Protocol:
 - Culture HT-29 cells to approximately 70-80% confluence.
 - Pre-incubate cells with the desired concentrations of **GSK840** (e.g., 0.01-3 μ M) or vehicle control (DMSO) for 1-2 hours.[8]
 - Add the necroptosis-inducing cocktail to the media. A typical final concentration is 10 ng/mL TNF- α , 20 μ M z-VAD-FMK, and 100 nM SMAC mimetic.[8][16]
 - Incubate for the desired time period (e.g., 18-24 hours) before proceeding to downstream analysis.[8][14]

Cell Viability Assays

These assays quantify the extent of cell death and the protective effect of inhibitors.

- Objective: To measure the percentage of viable cells after treatment.
- Methods:
 - ATP Measurement (e.g., CellTiter-Glo®): Measures the ATP content of metabolically active cells. A decrease in luminescence indicates cell death. This is a common method used in studies involving **GSK840**.[14][17]
 - Dye Exclusion (e.g., Propidium Iodide or 7-AAD): Membrane-impermeable dyes that only enter and stain the DNA of cells with compromised plasma membranes.[15][18] Stained cells can be quantified using flow cytometry or fluorescence microscopy.[18][19]


- Protocol (Propidium Iodide Staining for Flow Cytometry):
 - Following treatment, collect both adherent and floating cells.
 - Wash the cells with cold Phosphate-Buffered Saline (PBS).
 - Resuspend cells in a binding buffer.
 - Add Propidium Iodide (PI) to the cell suspension.
 - Analyze the cells on a flow cytometer. PI-positive cells are considered necroptotic/necrotic.

Western Blotting for Necroptosis Markers

Western blotting is essential for confirming the activation state of the core necroptosis proteins. [15][18]

- Objective: To detect the phosphorylation of RIPK3 and MLKL, which are hallmark indicators of necroptome activation.[15][20]
- Key Antibodies:
 - Phospho-RIPK3 (Ser227 in human)[6]
 - Total RIPK3
 - Phospho-MLKL (Ser358 in human)[6][18]
 - Total MLKL
 - Loading control (e.g., GAPDH or β -Actin)[21]
- Protocol:
 - Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[21]
 - Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

- SDS-PAGE: Separate 20-40 µg of protein lysate on a polyacrylamide gel.
- Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22]
- Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[22]
- Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-MLKL) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22] A decrease in the p-RIPK3 and p-MLKL signals in **GSK840**-treated samples indicates successful inhibition.[12]

[Click to download full resolution via product page](#)

Figure 3. Step-by-step workflow for Western Blot analysis of necroptosis markers.

Immunoprecipitation to Detect Necrosome Formation

Immunoprecipitation (IP) can be used to confirm the physical interaction between RIPK1 and RIPK3 during necrosome formation and to show that this interaction is disrupted or altered by inhibitors.

- Objective: To pull down RIPK1 and probe for the co-precipitation of RIPK3, demonstrating the formation of the core necrosome complex.
- Protocol:

- Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing NP-40 or Triton X-100) with protease and phosphatase inhibitors.
- Pre-clearing: Incubate the lysate with Protein A/G agarose beads to reduce non-specific binding.
- Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RIPK1 antibody overnight at 4°C.[23]
- Bead Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
- Washing: Pellet the beads and wash them several times with cold IP lysis buffer to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using antibodies against both RIPK1 and RIPK3. The presence of RIPK3 in the RIPK1 pulldown indicates necrosome formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 6. Necroptosis Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. m.youtube.com [m.youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. GSK840 | RIP kinase | TargetMol [targetmol.com]
- 11. GSK840 | RIPK3 inhibitor | Probechem Biochemicals [probechem.com]
- 12. GSK840 Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. immune-system-research.com [immune-system-research.com]
- 14. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bioradiations.com [bioradiations.com]
- 19. Cell viability assays | Abcam [abcam.com]
- 20. Studying cell death | Abcam [abcam.com]
- 21. Analysis for necroptosis activation [bio-protocol.org]
- 22. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives *Leishmania infantum* Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [understanding necroptosis with GSK840]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2398511#understanding-necroptosis-with-gsk840\]](https://www.benchchem.com/product/b2398511#understanding-necroptosis-with-gsk840)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com